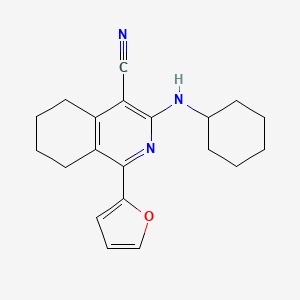![molecular formula C21H21BrN2O4 B11619824 (5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11619824.png)
(5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5E)-3-[(4-bromofenil)metil]-5-[(3,4-dietoxifenil)metilideno]imidazolidina-2,4-diona es una molécula orgánica sintética. Pertenece a la clase de las imidazolidina-2,4-dionas, que son conocidas por sus diversas actividades biológicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
Materiales de partida: La síntesis típicamente comienza con materiales de partida disponibles comercialmente, como el bromuro de 4-bromobencilo y el 3,4-dietoxibenzaldehído.
Formación del núcleo de Imidazolidina-2,4-diona: El núcleo de imidazolidina-2,4-diona se puede formar a través de una reacción de ciclación que involucra urea o tiourea con aldehídos o cetonas apropiados.
Reacción de Condensación: El paso clave involucra la condensación del bromuro de 4-bromobencilo con 3,4-dietoxibenzaldehído en presencia de una base como el carbonato de potasio, lo que lleva a la formación del derivado deseado de imidazolidina-2,4-diona.
Métodos de Producción Industrial
Los métodos de producción industrial probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación rigurosas, como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos fenilo, lo que lleva a la formación de quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de imidazolidina o a los grupos fenilo, lo que podría generar formas reducidas del compuesto.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo o peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden emplear en reacciones de sustitución, a menudo en condiciones básicas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir quinonas, mientras que la sustitución podría introducir varios grupos funcionales en el anillo bromofenilo.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
Biológicamente, los derivados de imidazolidina-2,4-diona son conocidos por su potencial como inhibidores enzimáticos, agentes antimicrobianos y compuestos antiinflamatorios. Este compuesto específico podría explorarse para actividades similares.
Medicina
En medicina, el compuesto podría investigarse por sus posibles efectos terapéuticos.
Industria
Industrialmente, el compuesto podría utilizarse en el desarrollo de nuevos materiales o como precursor para la síntesis de otros productos químicos valiosos. Sus propiedades únicas podrían hacerlo adecuado para aplicaciones en recubrimientos, polímeros u otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de (5E)-3-[(4-bromofenil)metil]-5-[(3,4-dietoxifenil)metilideno]imidazolidina-2,4-diona dependería de su objetivo biológico específico. En general, los derivados de imidazolidina-2,4-diona pueden actuar inhibiendo enzimas, uniéndose a receptores o interfiriendo con los procesos celulares. Los grupos bromofenilo y dietoxifenilo podrían mejorar su afinidad de unión y especificidad para ciertos objetivos.
Comparación Con Compuestos Similares
Compuestos Similares
- (5E)-3-[(4-clorofenil)metil]-5-[(3,4-dimetoxiifenil)metilideno]imidazolidina-2,4-diona
- (5E)-3-[(4-fluorofenil)metil]-5-[(3,4-dihidroxiifenil)metilideno]imidazolidina-2,4-diona
Singularidad
En comparación con compuestos similares, (5E)-3-[(4-bromofenil)metil]-5-[(3,4-dietoxifenil)metilideno]imidazolidina-2,4-diona es único debido a la presencia del átomo de bromo y los grupos dietoxi. Estos sustituyentes pueden influir significativamente en su reactividad química, actividad biológica y propiedades físicas, lo que lo convierte en un compuesto distintivo y valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C21H21BrN2O4 |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
(5E)-3-[(4-bromophenyl)methyl]-5-[(3,4-diethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21BrN2O4/c1-3-27-18-10-7-15(12-19(18)28-4-2)11-17-20(25)24(21(26)23-17)13-14-5-8-16(22)9-6-14/h5-12H,3-4,13H2,1-2H3,(H,23,26)/b17-11+ |
Clave InChI |
KRJQNFKYVLWTHU-GZTJUZNOSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-(4-bromophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619742.png)
![(3E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11619747.png)
![2-(4-chlorophenyl)-3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11619754.png)

![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619771.png)
![5-chloro-N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11619776.png)
![methyl (3-{(Z)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11619780.png)

![(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619804.png)
![ethyl (2Z)-2-(4-bromobenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11619807.png)
![[3-(4-chlorophenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone](/img/structure/B11619808.png)

![2-chloro-N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide](/img/structure/B11619816.png)
![Dimethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11619822.png)
